molecular formula C17H26N2O3 B4627797 2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide

2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide

Cat. No. B4627797
M. Wt: 306.4 g/mol
InChI Key: LIIOVVSFIIWHFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide and related compounds has been explored in the context of developing new antiulcer agents and histamine H2-receptor antagonists. These compounds are typically synthesized through a series of reactions starting from key precursors such as piperidine and phenoxypropyl derivatives, leading to N-substituted N'-[3-[3-(piperidinomethyl)phenoxy]propyl]ureas with promising gastric antisecretory and mucosal protective actions (Miyashita et al., 1992).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through X-ray diffraction methods, revealing that these molecules generally adopt extended conformations. Such studies are crucial for understanding the stereostructure-inhibitory activity relationship of histamine H2-receptor antagonists (In et al., 1988).

Chemical Reactions and Properties

The chemical reactivity and properties of this class of compounds have been explored through their synthesis and subsequent reactions. The compounds exhibit both gastric acid antisecretory and cytoprotective properties, which are desirable characteristics for antiulcer agents. Structure-activity relationship studies have identified specific derivatives with potent activity, which has led to the development of candidates for further pharmacological evaluation (Ueda et al., 1990).

Physical Properties Analysis

While specific studies focusing on the physical properties of 2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide were not identified, research on related compounds provides insight into their crystalline structures, stability, and conformational preferences. Such information is vital for the design and optimization of new derivatives with enhanced pharmacological profiles.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability, and interactions with biological targets, are central to their pharmacological effects. Their ability to act as histamine H2-receptor antagonists and exhibit gastroprotective activity is a result of their unique chemical structure and the presence of functional groups that interact with biological receptors (Ueda et al., 1991).

Scientific Research Applications

Synthesis and Molecular Docking Studies

A study by Virk et al. (2018) explored the synthesis of new triazole analogues through conventional and microwave-assisted protocols. One such analogue is structurally related to "2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide." These compounds were evaluated for their inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase, with compound 8g showing significant activity. The study's findings are significant for understanding the compound's potential in enzyme inhibition and drug design (Virk et al., 2018).

Potential for Atrial Fibrillation Treatment

Ranolazine, which contains a structural motif similar to "2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide," has been discussed for its potential in treating atrial fibrillation. The compound exhibits antiarrhythmic activity, which suggests a new therapeutic pathway for atrial fibrillation treatment. This perspective highlights the importance of further research to fully explore ranolazine and related compounds' therapeutic potentials (Hancox & Doggrell, 2010).

Green Synthesis of Amino Derivatives

A study focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for antimalarial drugs, using a novel Pd/C catalyst. This approach to synthesizing amino derivatives highlights the compound's role in pharmaceutical manufacturing and the importance of developing environmentally friendly synthesis methods (Zhang Qun-feng, 2008).

Pharmacological Characterization

PF-04455242, a κ-opioid receptor antagonist with a structural relation to "2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide," has been characterized for its high affinity and selectivity. This research provides insights into the compound's pharmacological profile, offering potential therapeutic applications in depression and addiction disorders (Grimwood et al., 2011).

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study by Rani et al. (2014) synthesized 2-(substituted phenoxy) acetamide derivatives, focusing on their potential anticancer, anti-inflammatory, and analgesic activities. The findings suggest that specific modifications to the compound can enhance its biological activities, highlighting its versatility and potential in medicinal chemistry (Rani et al., 2014).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(3-piperidin-1-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-21-15-8-3-4-9-16(15)22-14-17(20)18-10-7-13-19-11-5-2-6-12-19/h3-4,8-9H,2,5-7,10-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIOVVSFIIWHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-[3-(piperidin-1-yl)propyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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